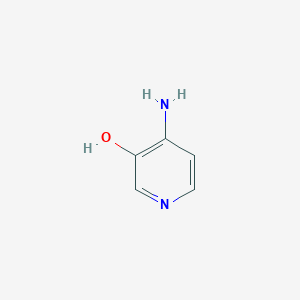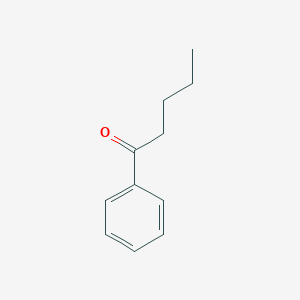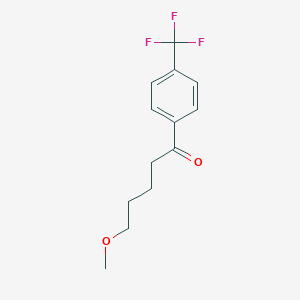
7-ヒドロキシロキサピン
概要
説明
7-Hydroxyloxapine is a metabolite of loxapine, a tricyclic dibenzoxazepine derivative used primarily as an antipsychotic agent. Loxapine is metabolized in the liver to produce several metabolites, including 7-Hydroxyloxapine, which is known for its pharmacological activity .
科学的研究の応用
7-Hydroxyloxapine has several scientific research applications, including:
Pharmacological Studies: Used to study the pharmacokinetics and pharmacodynamics of loxapine and its metabolites.
Neurochemical Research: Investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors.
Clinical Trials: Used in bioequivalence studies to compare different formulations of loxapine.
Toxicology: Studied for its potential toxic effects and interactions with other drugs.
作用機序
Target of Action
7-Hydroxyloxapine is a metabolite of Loxapine, an antipsychotic drug . The primary targets of 7-Hydroxyloxapine are the dopamine D2 receptors and serotonin 5-HT2A receptors . These receptors play crucial roles in the regulation of mood, cognition, and behavior.
Mode of Action
7-Hydroxyloxapine acts as an antagonist at its primary targets. It binds to dopamine D2 and serotonin 5-HT2A receptors, blocking their activation and thus inhibiting the neurotransmission of dopamine and serotonin . This leads to changes in the level of excitability of subcortical inhibitory areas, which can manifest as tranquilization and suppression of aggressive behavior .
Biochemical Pathways
It is known that the compound’s antagonistic action on dopamine d2 and serotonin 5-ht2a receptors can affect multiple downstream signaling pathways involved in mood regulation and behavior .
Pharmacokinetics
7-Hydroxyloxapine is a metabolite of Loxapine, which is extensively biotransformed in humans to produce a variety of metabolites . The pharmacokinetics of 7-Hydroxyloxapine are likely to be influenced by the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Loxapine. Loxapine is rapidly and completely absorbed, and it is metabolized in the liver to glucuronide conjugates .
Result of Action
The antagonistic action of 7-Hydroxyloxapine on dopamine D2 and serotonin 5-HT2A receptors results in a marked cortical inhibition, which can manifest as tranquilization and suppression of aggressive behavior . It’s worth noting that 7-Hydroxyloxapine is four to five times more active than the parent compound, Loxapine .
Action Environment
The action, efficacy, and stability of 7-Hydroxyloxapine can be influenced by various environmental factors. For instance, the bioavailability of the compound can be affected by factors such as the individual’s metabolic rate, the presence of other drugs, and physiological conditions . .
生化学分析
Biochemical Properties
7-Hydroxyloxapine interacts with various enzymes and proteins in the body. It is a naturally occurring metabolite of Loxapine .
Cellular Effects
7-Hydroxyloxapine has been found to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxyloxapine have been observed over time. The catalepsy score was positively and significantly correlated with the striatal concentration of 7-Hydroxyloxapine
Dosage Effects in Animal Models
The effects of 7-Hydroxyloxapine vary with different dosages in animal models. In a study, it was found that 7-Hydroxyloxapine was more cataleptogenic than Loxapine
Metabolic Pathways
7-Hydroxyloxapine is involved in the metabolic pathways of Loxapine It interacts with enzymes or cofactors in these pathways
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyloxapine typically involves the hydroxylation of loxapine. This can be achieved through various chemical reactions, including:
Hydroxylation using Cytochrome P450 enzymes: This enzymatic process occurs in the liver, where loxapine is hydroxylated at the 7th position to form 7-Hydroxyloxapine.
Chemical Hydroxylation: Laboratory synthesis may involve the use of specific reagents and catalysts to achieve hydroxylation.
Industrial Production Methods: Industrial production of 7-Hydroxyloxapine involves large-scale chemical synthesis, often utilizing optimized reaction conditions to maximize yield and purity. The process may include:
Batch Processing: Involves the hydroxylation of loxapine in large reactors with continuous monitoring of reaction parameters.
Purification: Post-reaction, the product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity.
化学反応の分析
Types of Reactions: 7-Hydroxyloxapine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can convert 7-Hydroxyloxapine back to loxapine or other derivatives.
Substitution: Substitution reactions can introduce different functional groups at the hydroxyl position.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Metal catalysts like palladium or platinum for facilitating substitution reactions.
Major Products Formed:
8-Hydroxyloxapine: Another hydroxylated metabolite.
N-desmethyl-loxapine: Formed through demethylation reactions.
類似化合物との比較
Loxapine: The parent compound, used as an antipsychotic agent.
8-Hydroxyloxapine: Another hydroxylated metabolite with different pharmacological properties.
N-desmethyl-loxapine: A demethylated metabolite with antidepressant activity
Uniqueness: 7-Hydroxyloxapine is unique due to its higher pharmacological activity compared to other metabolites. It is four to five times more active than loxapine, making it a significant compound in the study of loxapine’s therapeutic effects .
特性
IUPAC Name |
8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)24-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHDISFPIIFJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190575 | |
| Record name | 7-Hydroxyloxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37081-75-7 | |
| Record name | 7-Hydroxyloxapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037081757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyloxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYLOXAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WRG4I7D8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 7-hydroxyloxapine in the context of loxapine administration?
A1: While 7-hydroxyloxapine is present in relatively low concentrations in plasma compared to loxapine itself, research suggests it exhibits greater pharmacological activity. [] This means that even small amounts of 7-hydroxyloxapine could contribute significantly to the overall therapeutic effect observed with loxapine treatment. Understanding its formation, pharmacokinetics, and activity is crucial for a complete picture of loxapine's action in the body.
Q2: Which enzymes are primarily responsible for the formation of 7-hydroxyloxapine from loxapine in the human body?
A2: In vitro studies utilizing human liver microsomes and cDNA-expressed enzymes have pinpointed the cytochrome P450 enzyme CYP2D6 as the primary enzyme responsible for metabolizing loxapine to 7-hydroxyloxapine. [] This finding highlights the potential for metabolic interactions, particularly in individuals with variations in CYP2D6 activity due to genetic polymorphism or co-administration of CYP2D6 inhibitors or inducers.
Q3: How does the bioavailability of 7-hydroxyloxapine compare to that of loxapine and 8-hydroxyloxapine in a bioequivalence study?
A3: A randomized crossover study investigating the bioequivalence of different loxapine formulations demonstrated that 7-hydroxyloxapine, despite its lower plasma concentrations, exhibited relatively low within-subject variability. [] Consequently, the 90% confidence intervals calculated for key pharmacokinetic parameters like area under the curve (AUC) and maximum concentration (Cmax) were narrower for 7-hydroxyloxapine than for loxapine and 8-hydroxyloxapine. This suggests a more predictable and potentially less variable pharmacokinetic profile for 7-hydroxyloxapine compared to the parent drug.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)








